molecular formula C11H12N2O3 B027553 4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid CAS No. 3273-68-5

4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid

Cat. No. B027553
CAS RN: 3273-68-5
M. Wt: 220.22 g/mol
InChI Key: PTNUQSFEJXMNOQ-UHFFFAOYSA-N
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Description

Benzimidazole and its derivatives are a class of heterocyclic compounds with significant biological and chemical importance. They are known for their diverse pharmacological activities and have been utilized in various fields such as medicinal chemistry, organic synthesis, and materials science.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For instance, Bassyouni et al. (2012) described the synthesis of a series of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related compounds, highlighting the versatility of benzimidazole scaffolds in organic synthesis (Bassyouni et al., 2012).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the crystal structure of 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene was reported by Shang et al. (2009), demonstrating the conformational details of benzimidazole-containing compounds (Shang et al., 2009).

Chemical Reactions and Properties

Benzimidazole derivatives participate in various chemical reactions, such as N-alkylation, acylation, and oxidation. They exhibit a wide range of chemical properties due to the presence of the benzimidazole moiety, which acts as a versatile synthetic building block. Khaligh et al. (2019) investigated the synthesis and catalytic applications of 4-imidazol-1-yl-butane-1-sulfonic acid ionic liquid, demonstrating the chemical reactivity of imidazole-based compounds (Khaligh et al., 2019).

Scientific Research Applications

Antibacterial and Antimicrobial Activity

  • Scientific Field: Pharmacology and Medicinal Chemistry .
  • Summary of Application: Imidazole derivatives have been reported to show a wide range of biological activities, including antibacterial and antimicrobial effects . For example, a compound synthesized from anhydride and imine showed potential antibacterial activity .
  • Methods of Application: The antibacterial potential of these compounds is typically evaluated using methods such as the serial broth dilution method .
  • Results or Outcomes: While specific results for “4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid” are not available, imidazole derivatives in general have been reported to show significant antibacterial activity .

Anti-leukemic Activity

  • Scientific Field: Oncology and Medicinal Chemistry .
  • Summary of Application: Certain imidazole derivatives have been synthesized and evaluated for their potential anti-leukemic activity .
  • Methods of Application: The anti-leukemic activity of these compounds is typically evaluated using in vitro assays on leukemia cell lines .
  • Results or Outcomes: A specific compound, 4-{4-[(4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-3-phenyl-3H-pyrrolo[2,3-c]quinoline, showed cytotoxic potential against two leukemia cell lines .

Antioxidant Activity

  • Scientific Field: Pharmacology and Medicinal Chemistry .
  • Summary of Application: Imidazole derivatives have been reported to show antioxidant potential . For example, certain derivatives of quinazolin-4(3H)-one showed good scavenging potential compared to ascorbic acid .
  • Methods of Application: The antioxidant activity of these compounds is typically evaluated using assays such as the DPPH assay .
  • Results or Outcomes: While specific results for “4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid” are not available, imidazole derivatives in general have been reported to show significant antioxidant activity .

Anti-inflammatory Activity

  • Scientific Field: Pharmacology and Medicinal Chemistry .
  • Summary of Application: Imidazole derivatives have been reported to show anti-inflammatory effects . This makes them potential candidates for the development of new drugs for the treatment of inflammatory diseases .
  • Methods of Application: The anti-inflammatory activity of these compounds is typically evaluated using in vitro and in vivo models of inflammation .
  • Results or Outcomes: While specific results for “4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid” are not available, imidazole derivatives in general have been reported to show significant anti-inflammatory activity .

Antiviral Activity

  • Scientific Field: Virology and Medicinal Chemistry .
  • Summary of Application: Imidazole derivatives have been reported to show antiviral effects . This makes them potential candidates for the development of new antiviral drugs .
  • Methods of Application: The antiviral activity of these compounds is typically evaluated using in vitro assays on virus-infected cell lines .
  • Results or Outcomes: While specific results for “4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid” are not available, imidazole derivatives in general have been reported to show significant antiviral activity .

Antitubercular Activity

  • Scientific Field: Microbiology and Medicinal Chemistry .
  • Summary of Application: Imidazole derivatives have been reported to show antitubercular effects . This makes them potential candidates for the development of new drugs for the treatment of tuberculosis .
  • Methods of Application: The antitubercular activity of these compounds is typically evaluated using in vitro assays on Mycobacterium tuberculosis .
  • Results or Outcomes: While specific results for “4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid” are not available, imidazole derivatives in general have been reported to show significant antitubercular activity .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

4-(2-oxo-3H-benzimidazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-10(15)6-3-7-13-9-5-2-1-4-8(9)12-11(13)16/h1-2,4-5H,3,6-7H2,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNUQSFEJXMNOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90532082
Record name 4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90532082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid

CAS RN

3273-68-5
Record name 4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90532082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo
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Synthesis routes and methods

Procedure details

A solution of 22 g of the product of Step B, 22 ml of sodium hydroxide solution and 200 ml of methanol was refluxed for one hour and the methanol was evaporated. The residue was taken up in 1.5 liters of iced water and the pH was adjusted to 1 by addition of concentrated hydrochloric acid. The mixture was vacuum filtered and the product was washed with water to obtain 18.1 g of 2,3-dihydro-2-oxo-1H-benzimidazol-1-butanoic acid melting at 180° C. The product was crystallized from isopropanol to obtain 15.2 g of product melting at 185° C.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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